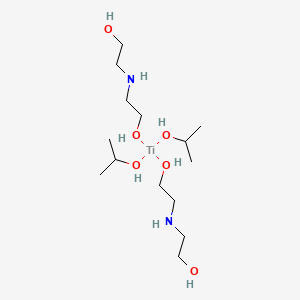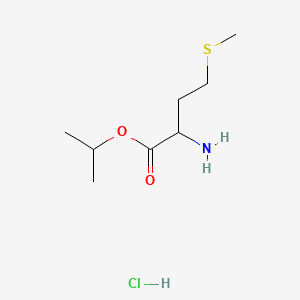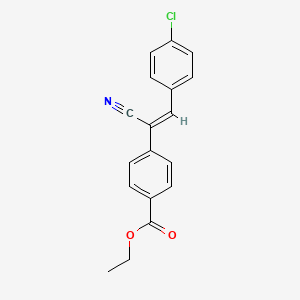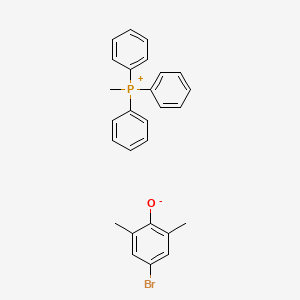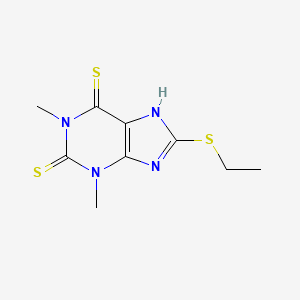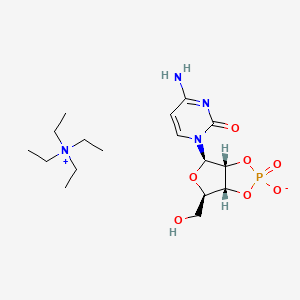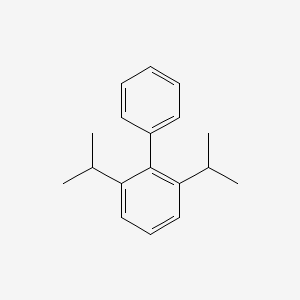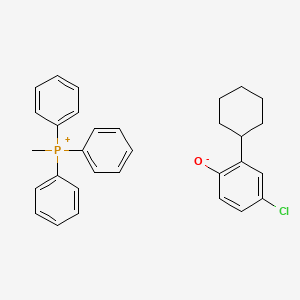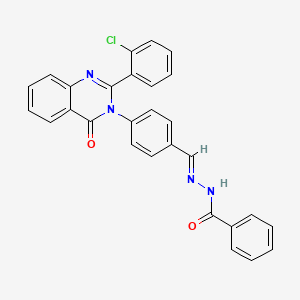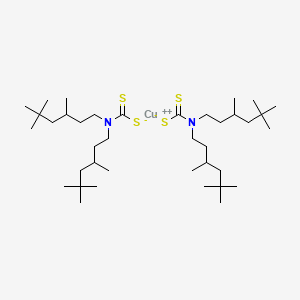
4-(1-Methylheptyl)-2,6-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methylheptyl)-2,6-dinitrophenol is an organic compound characterized by the presence of a phenol group substituted with two nitro groups and a 1-methylheptyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylheptyl)-2,6-dinitrophenol typically involves the nitration of a phenol derivative followed by the introduction of the 1-methylheptyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to manage the exothermic nature of the nitration reaction. The subsequent alkylation step to introduce the 1-methylheptyl group can be achieved using appropriate alkylating agents under suitable conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methylheptyl)-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or other substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-Methylheptyl)-2,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-(1-Methylheptyl)-2,6-dinitrophenol involves its interaction with specific molecular targets and pathways. The nitro groups and phenol moiety play crucial roles in its reactivity and biological activity. The compound may exert its effects by interacting with enzymes, receptors, or other biomolecules, leading to alterations in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methylheptyl)-4,6-dinitrophenol: A structural isomer with similar chemical properties.
Benzaldehyde, 4-(1-methylethyl)-: Another compound with a similar alkyl chain but different functional groups.
Uniqueness
4-(1-Methylheptyl)-2,6-dinitrophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its combination of nitro groups and a 1-methylheptyl chain makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
4095-54-9 |
|---|---|
Molekularformel |
C14H20N2O5 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
2,6-dinitro-4-octan-2-ylphenol |
InChI |
InChI=1S/C14H20N2O5/c1-3-4-5-6-7-10(2)11-8-12(15(18)19)14(17)13(9-11)16(20)21/h8-10,17H,3-7H2,1-2H3 |
InChI-Schlüssel |
RZDYCJCMFYIULG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


